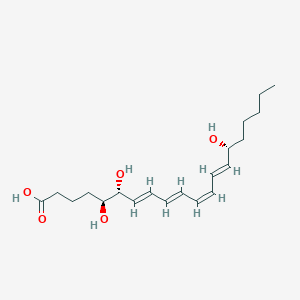

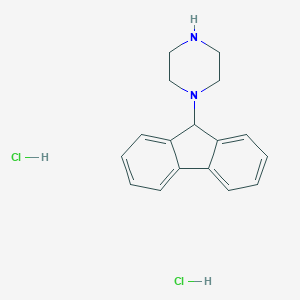

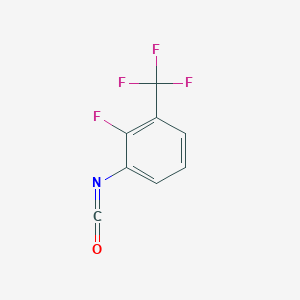

![molecular formula C10H12N4O3 B060595 4-[(4-Nitrophenyl)azo]-morpholine CAS No. 161265-61-8](/img/structure/B60595.png)

4-[(4-Nitrophenyl)azo]-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(4-Nitrophenyl)azo]-morpholine involves multiple steps, including nitration processes and reactions with morpholine. A novel nitration process developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine showcases an example of synthesizing nitrophenyl morpholine derivatives. This process involves converting crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt and carrying out the nitration reaction in a controlled environment to prevent under- or over-nitration, resulting in significant yield improvements and safety profile enhancements (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(4-Nitrophenyl)azo]-morpholine has been determined using X-ray crystallography. These analyses reveal the conformation of the morpholine ring and the orientation of the nitrophenyl group. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, illustrates how the morpholine ring adopts a chair conformation, and the butadiene unit is not fully planar, indicating the complexity of these molecules' structures (Ibiş et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of 4-[(4-Nitrophenyl)azo]-morpholine derivatives involve interactions with various reagents and conditions. These compounds participate in reactions such as the aza-Diels–Alder reaction, demonstrating the versatility and reactivity of the nitrophenyl morpholine framework. For instance, the unexpected reduction of the nitro group to an amino group during the aza-Diels–Alder reaction between (3-nitrophenyl)-1,2,4-triazines and 1-morpholinocyclopentene showcases the chemical behavior of these compounds under specific conditions (Kopchuk et al., 2013).

Physical Properties Analysis

The physical properties of 4-[(4-Nitrophenyl)azo]-morpholine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by their molecular structure and the nature of their substituents. While specific data on 4-[(4-Nitrophenyl)azo]-morpholine was not found, related compounds' studies suggest that modifications in the nitrophenyl and morpholine groups can significantly impact their physical properties.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with different chemical species, are essential for understanding their potential applications. The electrochemical behavior, as investigated in similar azo-compounds, highlights the importance of the nitro group and its influence on the compound's chemical properties. Studies on related azo-compounds derived from 4-amino-2-methylquinoline provide insights into the electrochemical behavior and interaction with metal ions, indicating the role of the nitro and azo groups in defining the chemical properties (El-Attar et al., 2012).

Applications De Recherche Scientifique

Nucleofugality in Aminolysis Reactions

- Study 1 : An investigation into the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with amines, including morpholine, demonstrated the formation of certain phenols. The study provided insights into the reaction mechanism and the influence of water molecules on the reaction outcomes (Montecinos et al., 2017).

Reactions with Triazines

- Study 2 : Research on the aza-Diels–Alder reaction of 3-aryl-6-(3-nitrophenyl)-1,2,4-triazines with 4-(cyclohex-1-en-1-yl)morpholine revealed a reduction of the nitro group to amino, indicating potential synthetic applications (Kopchuk et al., 2016).

Synthesis of Biologically Active Compounds

- Study 3 : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was explored as an important intermediate in creating biologically active compounds. This study highlights the compound's role in anticancer drug development (Wang et al., 2016).

Nitration Process Development

- Study 4 : A novel nitration process for producing 4-(4-methoxy-3-nitrophenyl)morpholine was developed, enhancing the robustness and safety of the production process. This work is significant in the context of industrial synthesis (Zhang et al., 2007).

Safety And Hazards

Orientations Futures

The future directions for “4-[(4-Nitrophenyl)azo]-morpholine” could involve further exploration of its catalytic activity, particularly in the reduction of 4-nitrophenol (4-NP) by nanostructured materials . This could lead to advancements in industrial water treatment and other commercially relevant synthetic pathways .

Propriétés

IUPAC Name |

morpholin-4-yl-(4-nitrophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c15-14(16)10-3-1-9(2-4-10)11-12-13-5-7-17-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLBHNXQRYEECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299692 |

Source

|

| Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Nitrophenyl)azo]-morpholine | |

CAS RN |

161265-61-8 |

Source

|

| Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

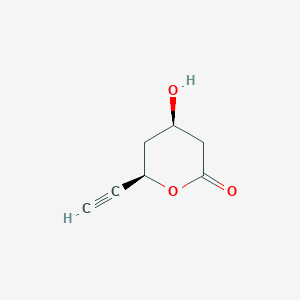

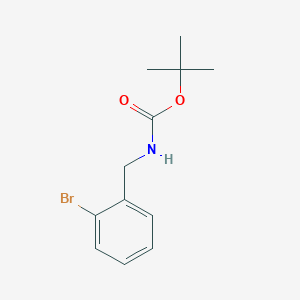

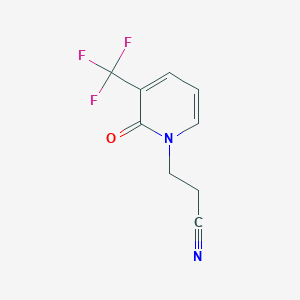

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)

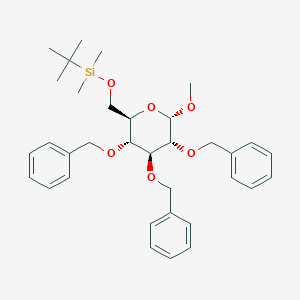

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)